Patuletin

概要

説明

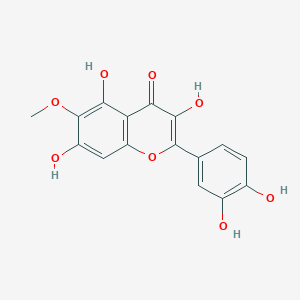

Patuletin is a flavonoid compound found in various plants, particularly in the genus Tagetes, such as Tagetes patula (French marigold) and Tagetes erecta . It is known for its wide range of pharmacological effects, including antioxidant, antibacterial, and anti-inflammatory properties . The chemical structure of this compound is characterized by the presence of multiple hydroxyl groups and a methoxy group, making it an O-methylated flavonol .

準備方法

Synthetic Routes and Reaction Conditions

Patuletin can be synthesized through various chemical routes. One common method involves the extraction of this compound from plant sources, such as the flowers of Tagetes patula . The extraction process typically involves the use of solvents like methanol to isolate the flavonoid from the plant material . The extracted compound can then be purified using techniques such as chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale extraction from plant sources or chemical synthesis. The extraction process can be optimized to increase yield and purity, often involving advanced techniques like supercritical fluid extraction or the use of specialized solvents . Industrial production also focuses on ensuring the consistency and quality of the final product.

化学反応の分析

Types of Reactions

Patuletin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like acetic anhydride and benzoyl chloride can be used for acetylation and benzoylation reactions, respectively.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as acetylated and benzoylated compounds, as well as oxidized and reduced forms .

科学的研究の応用

Pharmacological Activities

Patuletin exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Anti-inflammatory : this compound has demonstrated significant anti-inflammatory effects, which could be beneficial in treating conditions like rheumatoid arthritis .

- Cytotoxic and Antiproliferative : Research indicates that this compound can inhibit cancer cell proliferation, making it relevant for cancer treatment strategies .

- Antimicrobial : Studies have shown that this compound possesses antimicrobial properties, particularly against pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

- Antioxidant : Its antioxidant capabilities contribute to its potential in preventing oxidative stress-related diseases .

- Hepatoprotective : this compound has been studied for its protective effects on liver cells, suggesting a role in liver health management .

Anti-Virulence Potential Against Staphylococcus aureus

A recent study investigated the anti-virulence properties of this compound against Staphylococcus aureus. At sub-inhibitory concentrations, this compound significantly reduced biofilm formation and staphyloxanthin production, key virulence factors for this pathogen. Molecular docking studies revealed strong binding affinity to CrtM, an enzyme involved in staphyloxanthin biosynthesis, indicating potential as a therapeutic agent against antibiotic-resistant strains .

Inhibition of Pseudomonas aeruginosa Virulence

Another study focused on this compound's ability to inhibit the LasR protein in Pseudomonas aeruginosa, which is crucial for biofilm formation and virulence. This compound was shown to decrease biofilm formation and proteolytic activity significantly. These findings suggest that this compound could be used in combination with antibiotics to enhance treatment efficacy against this opportunistic pathogen .

Antinociceptive Effects

Research involving Inula britannica, a plant containing this compound, demonstrated significant antinociceptive effects in various pain models. The study indicated that this compound could modulate pain pathways, providing insights into its potential use as an analgesic agent .

Analytical Techniques

The analysis of this compound's pharmacological properties often employs various analytical techniques:

- Molecular Docking : Used to predict the binding affinity of this compound with target proteins.

- Molecular Dynamics Simulations : These studies assess the stability of the this compound-protein complexes over time.

- In Vitro Assays : Laboratory tests are conducted to evaluate the biological activity of this compound against specific pathogens or disease models.

Data Summary Table

作用機序

Patuletin exerts its effects through various molecular mechanisms:

Antioxidant Activity: This compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Anti-inflammatory Activity: It inhibits the production of proinflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, and modulates the activity of matrix metalloproteinases-2 and -9.

Antibacterial Activity: This compound disrupts bacterial cell membranes and inhibits bacterial growth.

類似化合物との比較

Patuletin is structurally similar to other flavonoids such as quercetin and quercetagetin . it is unique due to the presence of a methoxy group at the C6 position, which enhances its biological activity . Similar compounds include:

Quercetin: A widely studied flavonoid with antioxidant and anti-inflammatory properties.

Quercetagetin: Another flavonoid with similar biological activities but lacking the methoxy group at C6.

This compound’s unique structural features and potent biological activities make it a valuable compound for scientific research and potential therapeutic applications.

生物活性

Patuletin, a flavonoid derived primarily from the plant Tagetes patula, has garnered attention in recent years for its diverse biological activities. This article aims to provide a detailed overview of the pharmacological properties of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound (3',4',5,7-tetrahydroxyflavone) is characterized by its hydroxyl groups, which contribute to its antioxidant and anti-inflammatory properties. Its molecular structure is crucial for its interaction with biological targets, influencing its pharmacological effects.

Pharmacological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anti-inflammatory Activity

- This compound exhibits significant anti-inflammatory properties, which have been demonstrated in various studies. It inhibits the production of pro-inflammatory cytokines and enzymes, making it a potential candidate for treating inflammatory diseases .

2. Antioxidant Activity

- The compound shows strong antioxidant capabilities, protecting cells from oxidative stress by scavenging free radicals. This activity has been confirmed in both in vitro and in vivo models .

3. Anticancer Properties

- This compound has been studied for its cytotoxic effects on various cancer cell lines, including breast cancer (SK-BR-3) and cervical cancer (CaSki). It induces apoptosis through mechanisms involving the modulation of fatty acid synthase (FASN) expression .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SK-BR-3 | 40 | Induction of apoptosis |

| MDA-MB-231 | 50 | Cell cycle arrest |

| CaSki | 30 | Necrosis inhibition |

4. Antimicrobial Activity

- This compound demonstrates antibacterial and antifungal activities against various pathogens. It has shown effectiveness against Gram-positive bacteria such as Staphylococcus and Streptococcus species .

5. Hepatoprotective Effects

- Research indicates that this compound may protect liver cells from damage caused by toxins and oxidative stress, suggesting its potential use in treating liver diseases .

Study on Antinociceptive Effects

A study conducted on male mice evaluated the antinociceptive effects of this compound using pain assessment tests such as the acetic acid-induced writhing test and formalin-induced paw licking test. Results indicated that this compound significantly reduced pain responses at a dosage of 100 mg/kg, suggesting its potential as a pain relief agent .

Study on Breast Cancer Cells

In another investigation, this compound was shown to induce apoptosis in SK-BR-3 breast cancer cells through the downregulation of FASN. The study highlighted that treatment with varying concentrations of this compound led to a significant decrease in cell viability, reinforcing its anticancer potential .

The mechanisms underlying the biological activities of this compound include:

- Modulation of Signaling Pathways: this compound interferes with various signaling pathways involved in inflammation and cancer progression.

- Induction of Apoptosis: By activating apoptotic pathways, this compound promotes programmed cell death in cancerous cells.

- Inhibition of Enzymatic Activity: It inhibits enzymes like lipoxygenase involved in inflammatory processes.

特性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O8/c1-23-16-9(19)5-10-11(13(16)21)12(20)14(22)15(24-10)6-2-3-7(17)8(18)4-6/h2-5,17-19,21-22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIFIYIEXODVTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199864 | |

| Record name | Patuletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Patuletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

519-96-0 | |

| Record name | Patuletin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Patuletin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Patuletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-methoxy-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PATULETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BNM33N01N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Patuletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

262 - 264 °C | |

| Record name | Patuletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of patuletin against Pseudomonas aeruginosa?

A1: this compound exhibits anti-virulence activity against Pseudomonas aeruginosa primarily by inhibiting LasR. [] LasR is a transcriptional regulator crucial for quorum sensing and the production of various virulence factors in this bacterium. [] By binding to LasR, this compound disrupts its activity, leading to a downstream reduction in biofilm formation, pyocyanin production, and proteolytic activity. []

Q2: How does this compound impact fatty acid synthase (FASN) in breast cancer cells?

A2: this compound demonstrates anti-proliferative effects in breast cancer cells by inhibiting both the gene expression and activity of FASN. [] This enzyme plays a key role in fatty acid biosynthesis, a process often dysregulated in cancer cells. []

Q3: What is the role of this compound in modulating the inflammatory response?

A3: this compound exhibits anti-inflammatory properties through several mechanisms. It can inhibit the production of pro-inflammatory factors like reactive oxygen species (ROS), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α) in stimulated neutrophils. [] Additionally, this compound demonstrates efficacy in reducing inflammation in acute inflammation models, suppressing hind-paw edema induced by carrageenin and histamine, and inhibiting ear edema induced by 12-O-tetradecanoylphorbol-13-acetate and arachidonic acid. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C16H12O7 and a molecular weight of 316.26 g/mol. []

Q5: What spectroscopic techniques are typically used to characterize this compound?

A5: Various spectroscopic techniques, including UV-visible, multistage mass spectrometry (MS), and 1D and 2D nuclear magnetic resonance (NMR) spectroscopy, are employed for the structural elucidation of this compound and its derivatives. [, , , ]

Q6: How does specific deuteration contribute to the study of this compound?

A6: Specific deuteration at the C(8) position of this compound and related flavonoids, achieved through keto-enol tautomerism in deuterium-donating solvents, provides valuable insights into their structure and reactivity. [] This technique aids in the identification and quantification of these compounds in complex biological matrices. []

Q7: How has computational chemistry been employed to investigate the anti-viral potential of this compound?

A7: Molecular docking studies have revealed that this compound exhibits a strong binding affinity for the active pocket of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). [] This interaction suggests a potential inhibitory effect on viral replication. [] Molecular dynamics simulations and molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) calculations have further supported the stability of this binding interaction. []

Q8: How do computational studies contribute to understanding the alpha-amylase inhibitory potential of this compound and its derivatives?

A8: Molecular docking studies have demonstrated that this compound and some of its derivatives exhibit significant binding affinity for alpha-amylase, a key enzyme involved in carbohydrate digestion. [] These findings suggest their potential as antidiabetic agents by inhibiting carbohydrate digestion and controlling hyperglycemia. [] Molecular dynamics simulations further confirm the stability of these interactions, supporting their potential as alpha-amylase inhibitors. []

Q9: How do structural modifications of this compound influence its anti-proliferative activity?

A9: The presence of a methoxyl group at the C6 position of this compound has been shown to enhance its anti-proliferative activity compared to quercetin, which lacks this substitution. [] This highlights the importance of specific structural motifs for the biological activity of this compound. []

Q10: How does glycosylation impact the biological activity of this compound?

A10: The presence and type of sugar moieties attached to the this compound aglycone can significantly influence its biological activity. For example, this compound 3-O-rutinoside has been identified as the major flavonoid in certain Echinacea species. [] Additionally, different this compound glycosides have shown varying degrees of inhibition against alpha-amylase and lipase enzymes, highlighting the structure-activity relationship of this compound derivatives. []

Q11: What in vitro assays have been used to assess the anti-inflammatory potential of this compound?

A11: The anti-inflammatory activity of this compound has been evaluated in vitro using models such as DPPH and ORAC-FL assays to assess its antioxidant potential. [] Further, its inhibitory effects on pro-inflammatory factors like ROS, IL-8, and TNF-α in stimulated neutrophils have been investigated. []

Q12: What in vivo models have been used to study the therapeutic potential of this compound?

A12: The therapeutic potential of this compound has been investigated in vivo using various animal models. For instance, its anti-inflammatory activity has been studied in carrageenan-induced paw edema and pleurisy models in rats. [] Additionally, its anti-diabetic effects have been evaluated in streptozotocin-induced diabetic rats. []

Q13: What analytical techniques are commonly employed for the quantification of this compound?

A13: High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) is widely used for the quantification of this compound in plant extracts and formulations. [, ] This technique allows for the separation and identification of this compound from other compounds present in the sample matrix. [, ]

Q14: How is the quality control of this compound ensured during its isolation and formulation?

A14: Quality control of this compound is crucial to ensure its safety and efficacy. Techniques such as HPLC, MS, and NMR are employed to verify the identity, purity, and stability of this compound in raw materials, extracts, and final formulations. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。